N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring:
- A quinazolin-4-one core substituted at position 3 with a 4-methylphenyl group.
- A sulfanyl bridge at position 2 of the quinazolinone ring, linking it to an acetamide moiety.
This compound’s design integrates pharmacophoric elements common in bioactive molecules, such as the quinazolinone scaffold (known for kinase inhibition and antimicrobial activity) and the sulfanyl-acetamide linkage (implicated in modulating solubility and target binding) .
Properties
Molecular Formula |
C23H24N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H24N4O2S/c1-15(2)23(4,14-24)26-20(28)13-30-22-25-19-8-6-5-7-18(19)21(29)27(22)17-11-9-16(3)10-12-17/h5-12,15H,13H2,1-4H3,(H,26,28) |
InChI Key |
CCCHFFAOXCVUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Thioacetamide Moiety: The thioacetamide group can be introduced by reacting the quinazolinone intermediate with a suitable thioamide reagent, such as thioacetic acid or its derivatives, under mild conditions.
Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano-containing reagent, such as cyanogen bromide or potassium cyanide, under controlled conditions.
Final Coupling Step: The final step involves coupling the cyano-substituted intermediate with the appropriate alkylating agent, such as 2-chloro-3-methylbutane, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific functional groups and the formation of new products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinazolinone derivatives with reduced functional groups.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It can be used as a tool compound to study biological pathways and molecular targets in various biological systems.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Modulation of Receptors: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer properties.
Comparison with Similar Compounds
The compound is compared below with structurally related quinazolinone and acetamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Quinazolinone-Based Acetamides
Key Observations :
- Substituent Effects: The target compound’s 1-cyano-1,2-dimethylpropyl group distinguishes it from 13a/13b, which feature sulfamoylphenyl N-substituents. This substitution likely enhances lipophilicity compared to the polar sulfamoyl group in 13a/13b .
- Synthesis : Compounds 13a/13b were synthesized via diazonium coupling (yields >94%), whereas the target compound’s synthesis may require alternative methods (e.g., carbodiimide-mediated coupling, as seen in ).
- Thermal Stability: The high melting points of 13a (288°C) and 13b (274°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl and cyano groups), which the target compound may also exhibit .
N-Substituted 2-Arylacetamides
Key Observations :
- Structural Diversity: The target compound’s quinazolinone-sulfanyl motif contrasts with the dihydropyrazole core in and the triazoloquinazolinone system in . These variations influence π-π stacking and hydrogen-bonding capabilities.
Sulfanyl-Linked Heterocycles
Key Observations :
- Solubility Modulation: The morpholinopropyl group in enhances water solubility via the morpholine oxygen’s hydrogen-bonding capacity. The target compound’s cyano group may instead prioritize membrane permeability over solubility .
- Synthetic Complexity: The presence of multiple heterocycles (e.g., triazoloquinazolinone in , morpholinopropyl in ) complicates synthesis compared to the target compound’s simpler quinazolinone core.
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.6 g/mol. It features a quinazolinone core, a cyano group, and a sulfanyl moiety, which may contribute to its unique biological properties. The presence of various functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6OS |
| Molecular Weight | 426.6 g/mol |
| Structural Features | Quinazolinone core |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor or receptor modulator . The mechanisms through which these activities occur are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and affecting cellular responses.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various biological assays:
- Antioxidant Activity : Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the cyano group may enhance this activity by stabilizing radical species.
- Anticancer Potential : Preliminary studies suggest that the compound could inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. This effect may be mediated through the modulation of signaling pathways involved in cell survival.
- Neuroprotective Effects : Analogous compounds have shown neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, indicating a potential therapeutic application for neurodegenerative diseases.
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Molecular Weight |
|---|---|---|
| This compound | Antioxidant, Anticancer | 426.6 g/mol |
| N-(benzyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide | Moderate anticancer | 424.5 g/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
